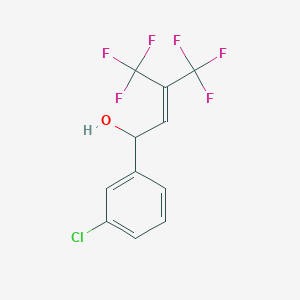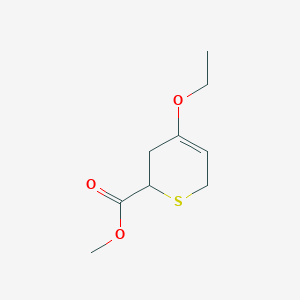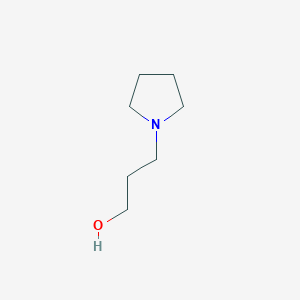
1-吡咯烷基丙醇
概述
描述
1-Pyrrolidinepropanol belongs to the class of organic compounds known as pyrrolidines, which are characterized by a five-membered ring structure consisting of four carbon atoms and one nitrogen atom. This structural motif is foundational in many natural products and biologically active molecules. Pyrrolidine derivatives are of significant interest due to their versatile chemical properties and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds like 1-Pyrrolidinepropanol, can be achieved through various methods, including the reaction of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and 1-amino-2-hydroxypropane or 3-amino-1-hydroxypropane when heated in dioxane. These synthetic routes allow for the introduction of various substituents, providing a pathway for creating new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
Molecular Structure Analysis
The structure of newly synthesized pyrrolidine derivatives is confirmed using spectroscopic methods such as 1H NMR spectroscopy and IR spectrometry. These techniques demonstrate the presence of characteristic bands and peaks corresponding to the structural features of pyrrolidine derivatives, confirming the successful synthesis of the target compounds (Rubtsova et al., 2020).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo a variety of chemical reactions, contributing to their versatile chemical properties. For instance, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides offers access to pyrrolidine derivatives with different stereochemical patterns, highlighting the structural diversity achievable in pyrrolidine synthesis (Adrio & Carretero, 2019).
科学研究应用
合成和衍生物研究
1-吡咯烷基丙醇及其衍生物已被探索其在合成具有改善生物活性的各种药物分子中的潜力。例如,Rubtsova 等人(2020 年)的研究涉及合成 5-芳基-3-羟基-1-(2-羟丙基)-4-(呋喃-2-羰基)-3-吡咯啉-2-酮和 5-芳基-3-羟基-1-(3-羟丙基)-4-(呋喃-2-羰基)-3-吡咯啉-2-酮等衍生物。使用 1H NMR 光谱和 IR 光谱等技术对这些化合物进行了分析,表明在药物应用中具有潜力 (Rubtsova 等人,2020 年)。
医药和工业中的吡咯烷
包括与 1-吡咯烷基丙醇相关的化合物在内的吡咯烷已显示出显着的生物学效应,并用于医药和工业中。Żmigrodzka 等人(2022 年)研究了环加成反应中吡咯烷的合成,重点介绍了它们在医药应用和作为染料或农用化学品等工业物质中的潜力 (Żmigrodzka 等人,2022 年)。
离子液体中的反应性和稳定性
Velázquez 等人(2010 年)研究了 1-(吡咯烷-1-基)二氮-1-基-1,2-二醇酸盐在各种溶剂(包括离子液体)中的稳定性和反应性。他们的研究结果表明在某些离子液体中具有增强的稳定性和反应性,表明在合成化学中可能的应用 (Velázquez 等人,2010 年)。
超分子凝胶剂
Panja 等人(2018 年)合成了吡咯和呋喃基吡啶/吡啶鎓双酰胺,探索了它们作为超分子凝胶剂的用途。这些化合物显示出在选择性传感和药物释放中的潜力,表明它们在生物医学应用中的效用 (Panja 等人,2018 年)。
属性
IUPAC Name |
3-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-7-3-6-8-4-1-2-5-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQROKRSPSLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173433 | |
| Record name | 1-Pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinepropanol | |
CAS RN |
19748-66-4 | |
| Record name | 1-Pyrrolidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19748-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinepropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019748664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-Pyrrolidinyl)-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

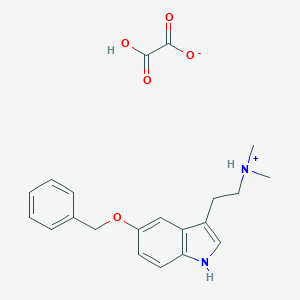

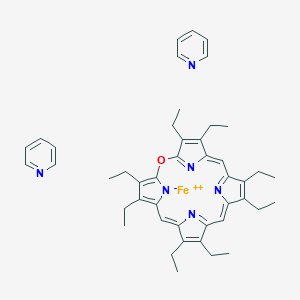

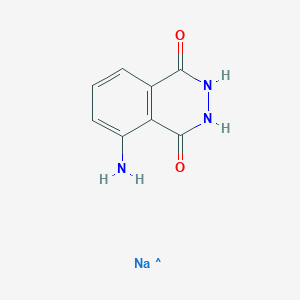


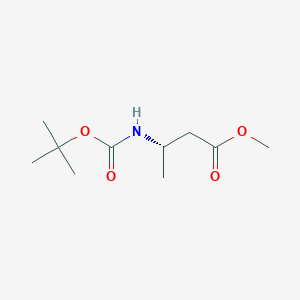
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)


![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)
